5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide is a chemical compound with a unique structure that includes a triazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorosulfonyl-7-fluoro-5-ethoxy-[1,2,4]triazolo[1,5-c]pyrimidine with suitable amines to form the sulfonamide linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chlorosulfonyl-7-fluoro-5-ethoxy-[1,2,4]triazolo[1,5-c]pyrimidine: A related compound used as a catalyst in herbicide synthesis.
Diclosulam: A compound with a similar triazolo-pyrimidine core, used as a herbicide.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
292088-82-5 |
---|---|
Molecular Formula |
C7H8FN5O3S |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C7H8FN5O3S/c1-2-16-7-10-4(8)3-5-11-6(12-13(5)7)17(9,14)15/h3H,2H2,1H3,(H2,9,14,15) |
InChI Key |
DVQGCWQBAXJPFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.